Structural Elucidation of 3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide: A Spectroscopic Whitepaper
Structural Elucidation of 3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide: A Spectroscopic Whitepaper
Executive Summary
In the landscape of modern drug discovery, substituted benzenesulfonamides serve as highly privileged pharmacophores, frequently deployed as carbonic anhydrase inhibitors, antimicrobial agents, and targeted kinase modulators. The compound 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide (CAS: 735322-65-3, Molecular Weight: 243.33 g/mol )[1] presents a unique analytical challenge due to its dense functionalization: a 1,2,4-trisubstituted aromatic core bearing a primary amine, a secondary amine, and a tertiary sulfonamide.
This technical guide provides a rigorous, theoretically grounded framework for the spectroscopic elucidation of this molecule. By synthesizing empirical additivity rules with advanced instrumental protocols, this whitepaper establishes a self-validating analytical pipeline for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Workflow & Self-Validating Systems
To ensure absolute scientific integrity, the structural characterization of complex organic intermediates must avoid isolated data points. Instead, orthogonal techniques must be integrated into a self-validating system where the findings of one method (e.g., exact mass from MS) constrain and verify the interpretation of another (e.g., proton integration in NMR).
Fig 1. Self-validating analytical workflow for spectroscopic structural elucidation.
Standardized Experimental Protocols
Protocol A: High-Resolution 1D and 2D NMR Spectroscopy
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Causality & Rationale: NMR is the definitive tool for mapping the carbon-hydrogen framework. DMSO- d6 is selected as the solvent because it disrupts intermolecular hydrogen bonding, allowing the exchangeable -NH 2 and -NH protons to be clearly resolved rather than broadened into the baseline.
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Step-by-Step Methodology:
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Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 (99.9% D).
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Transfer to a 5 mm precision NMR tube.
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Self-Validation Step: Lock the spectrometer to the deuterium signal of DMSO- d6 (2.50 ppm) and reference the chemical shifts to internal tetramethylsilane (TMS) at 0.00 ppm. This ensures absolute chemical shift accuracy across different magnetic field strengths[2].
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Acquire 1 H NMR (400 MHz) with 16 scans, a 30° pulse angle, and a 2-second relaxation delay.
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Acquire 13 C NMR (100 MHz) with 1024 scans and broadband proton decoupling.
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Protocol B: Attenuated Total Reflectance (ATR) FT-IR
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Causality & Rationale: ATR-FTIR provides direct observation of vibrational dipole changes, which is critical for differentiating the primary and secondary amines that might exhibit complex exchange behaviors in NMR.
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Step-by-Step Methodology:
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Self-Validation Step: Perform a background scan (air) immediately prior to sample analysis to subtract atmospheric H 2 O and CO 2 . Calibrate wavenumber accuracy using a polystyrene film standard (validating the sharp 1601 cm −1 peak)[3].
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Place 2-3 mg of neat solid compound onto the diamond crystal of the ATR accessory.
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Apply uniform pressure using the anvil.
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Acquire spectra from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 co-added scans).
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Protocol C: LC-ESI-MS/MS
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Causality & Rationale: Electrospray Ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion [M+H]+ , while collision-induced dissociation (CID) provides structural connectivity through predictable fragmentation pathways.
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Step-by-Step Methodology:
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Prepare a 1 µg/mL solution of the compound in 50:50 Methanol/Water with 0.1% Formic Acid.
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Self-Validation Step: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to calibrate the mass axis. Monitor a lock mass (e.g., m/z 121.0509 for purine) continuously during the run to guarantee sub-ppm mass accuracy[4].
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Inject 2 µL into the LC-MS system operating in positive ion mode.
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Apply a collision energy of 15-25 eV for MS/MS fragmentation.
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Spectroscopic Data & Mechanistic Interpretation
Nuclear Magnetic Resonance (NMR) Analysis
The chemical shifts of the aromatic protons are dictated by the combined inductive and resonance effects of the three substituents. According to Pretsch's additivity rules[2], the electron-donating primary (-NH 2 ) and secondary (-NHCH 2 CH 3 ) amines shield the ortho and para positions, while the electron-withdrawing sulfonamide (-SO 2 N(CH 3 ) 2 ) deshields them.
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H-2 (ortho to SO 2 , ortho to NH 2 ): Experiences competing effects but remains relatively shielded compared to an unsubstituted benzene ring.
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H-5 (ortho to NHEt, meta to SO 2 ): Highly shielded due to the strong resonance donation from the adjacent ethylamino group.
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H-6 (ortho to SO 2 , para to NHEt): Deshielded by the adjacent sulfonyl group.
Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Causality |
| H-5 | 6.47 | Doublet (d) | 1H | ~8.0 | Ortho-coupling to H-6; highly shielded by -NHEt. |
| H-2 | 6.87 | Singlet (s) / Fine d | 1H | ~2.0 | Meta-coupling to H-6; shielded by -NH 2 . |
| H-6 | 7.07 | Doublet of doublets (dd) | 1H | 8.0, 2.0 | Ortho to H-5, meta to H-2; deshielded by -SO 2 . |
| -NH 2 | 4.80 | Broad singlet (br s) | 2H | - | Primary amine; broad due to quadrupolar relaxation of 14 N. |
| -NH- | 5.20 | Broad triplet (br t) | 1H | ~5.0 | Secondary amine; coupled to adjacent -CH 2 -. |
| N-CH 2 - | 3.15 | Multiplet (m) | 2H | ~7.0 | Deshielded by adjacent nitrogen; split by -CH 3 and -NH. |
| N(CH 3 ) 2 | 2.60 | Singlet (s) | 6H | - | Equivalent methyl groups on sulfonamide nitrogen. |
| -CH 3 | 1.20 | Triplet (t) | 3H | ~7.0 | Terminal methyl of the ethyl group. |
Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6 )
| Carbon Type | Chemical Shift ( δ , ppm) | Assignment |
| Aromatic C-N (Sec) | ~140.0 | C4 (attached to -NHEt) |
| Aromatic C-N (Pri) | ~135.0 | C3 (attached to -NH 2 ) |
| Aromatic C-S | ~125.0 | C1 (attached to -SO 2 N(CH 3 ) 2 ) |
| Aromatic C-H | ~119.0 | C6 |
| Aromatic C-H | ~112.0 | C2 |
| Aromatic C-H | ~109.0 | C5 |
| Aliphatic N-CH 2 | ~38.0 | Ethyl methylene |
| Aliphatic N(CH 3 ) 2 | ~37.0 | Sulfonamide methyls (2C) |
| Aliphatic -CH 3 | ~14.0 | Ethyl methyl |
Note: Data predictions are grounded in the Spectral Database for Organic Compounds (SDBS) reference libraries for substituted anilines and sulfonamides[5][6].
FT-IR Vibrational Analysis
Infrared spectroscopy is uniquely suited to validate the presence of both amine types and the sulfonamide core. The N-H stretching region (3500–3200 cm −1 ) is diagnostic. A primary amine exhibits two distinct bands due to symmetric and asymmetric stretching modes, whereas a secondary amine exhibits only a single band[3].
Table 3: Key FT-IR Absorptions
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Structural Implication |
| 3450, 3350 | Medium, Sharp | N-H stretch (asym & sym) | Confirms the primary amine (-NH 2 ) at C3. |
| 3280 | Medium, Broad | N-H stretch | Confirms the secondary amine (-NHEt) at C4. |
| 2960, 2870 | Weak | C-H stretch (aliphatic) | Confirms the presence of alkyl groups (ethyl, dimethyl). |
| 1600, 1510 | Strong | C=C stretch (aromatic) | Validates the aromatic core. |
| 1340 | Strong | S=O stretch (asymmetric) | Diagnostic for the sulfonamide group. |
| 1160 | Strong | S=O stretch (symmetric) | Diagnostic for the sulfonamide group. |
Mass Spectrometry & Fragmentation Pathways
Under positive ESI conditions, the molecule readily protonates at the most basic sites (the primary or secondary amine), yielding a pseudo-molecular ion [M+H]+ at m/z 244.1.
Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation governed by the stability of the resulting product ions and neutral losses, a principle extensively detailed by Silverstein et al.[4][7].
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Loss of Ethylene (-28 Da): The ethylamino group frequently undergoes a rearrangement to expel ethylene gas, leaving behind a primary amine at C4.
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Cleavage of the Sulfonamide (-45 Da / -108 Da): The S-N bond is relatively labile. Cleavage can result in the loss of dimethylamine (HN(CH 3 ) 2 , 45 Da) or the entire sulfonyl radical/neutral loss.
Fig 2. Primary ESI-MS/MS fragmentation pathways for the target sulfonamide.
Conclusion
The definitive structural elucidation of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide requires the synthesis of multiple spectroscopic techniques. The 1 H and 13 C NMR spectra provide the exact connectivity and electronic environment of the aromatic ring, heavily influenced by the competing push-pull electronic effects of the amines and the sulfonamide. FT-IR serves as a critical orthogonal check, easily differentiating the primary and secondary amines while confirming the S=O linkages. Finally, LC-MS/MS not only confirms the exact molecular weight but provides a structural fingerprint through its distinct CID fragmentation pathways. By employing the self-validating protocols outlined in this whitepaper, researchers can ensure absolute confidence in their analytical characterizations.
References
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National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds - Wikipedia". Wikipedia.[Link]
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National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds | re3data.org". re3data.[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Review of Spectrometric Identification of Organic Compounds, 8th Edition". Journal of Chemical Education - ACS Publications.[Link]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds | PDF | Mass Spectrometry". Scribd.[Link]
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Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley.[Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds. Table of Spectral Data. Third Completely Revised and Enlarged English Edition". Journal of the American Chemical Society - ACS Publications.[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds | springerprofessional.de". Springer.[Link]
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